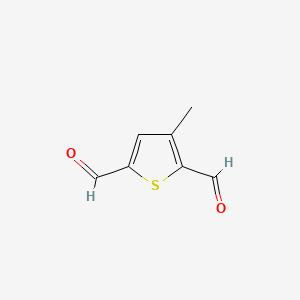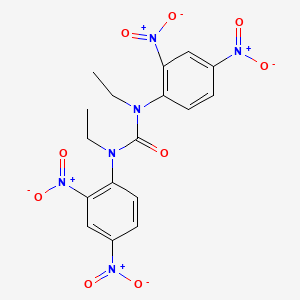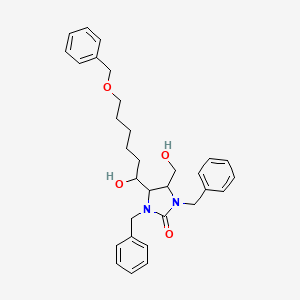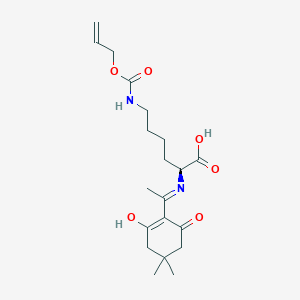
3-Methylthiophene-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiophene-2,5-dicarbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is used in various chemical syntheses and has applications in material science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of 3-methylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Methylthiophene-2,5-dimethanol.
Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.
Applications De Recherche Scientifique
3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.
3-Methylthiophene-2-carbaldehyde: Contains only one aldehyde group, leading to different chemical properties and uses.
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: A fused thiophene derivative with different electronic properties.
Uniqueness
3-Methylthiophene-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C7H6O2S |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
3-methylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
Clé InChI |
WBVCQALKLCLJMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)




